REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1N.[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.N(OC(C)(C)C)=O>CCCCCCC>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
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Smiles
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FC1=C(N)C(=CC(=C1F)F)F
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Name
|
|
Quantity
|
236.6 g
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Type
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reactant
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
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CCCCCCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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ADDITION
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Details
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After complete addition the mixture
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 23/4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
|
the solvent was distilled from the reaction flask until a head temperature of 101°
|
Type
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TEMPERATURE
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Details
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The pot residue was cooled
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Type
|
WASH
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Details
|
subjected to column chromatography on silica gel, elution first with n-heptane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1F)F)F)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |